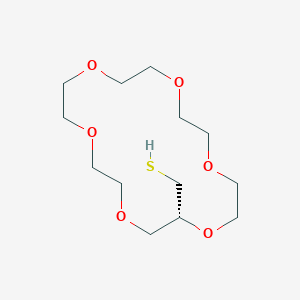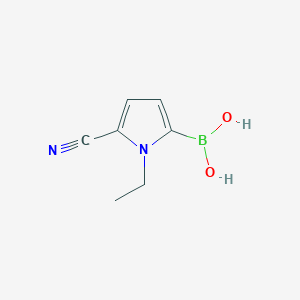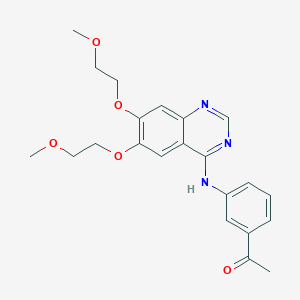![molecular formula C9H20N4S B12861217 N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is a chemical compound with a unique structure that includes a thiomorpholine ring and a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine typically involves the reaction of N-ethylguanidine with 2-(thiomorpholin-4-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but lacks the guanidine group.
N-Ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea: Contains a thiourea group instead of a guanidine group.
4-ethyl-N-(2-thiomorpholin-4-ylsulfonylethyl)benzamide: Contains a benzamide group and a sulfonyl group.
Uniqueness
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is unique due to the presence of both the thiomorpholine ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H20N4S |
|---|---|
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
1-ethyl-2-(2-thiomorpholin-4-ylethyl)guanidine |
InChI |
InChI=1S/C9H20N4S/c1-2-11-9(10)12-3-4-13-5-7-14-8-6-13/h2-8H2,1H3,(H3,10,11,12) |
Clave InChI |
SJLKZKFUIZTJFU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=NCCN1CCSCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)


![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)


![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)


![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)

